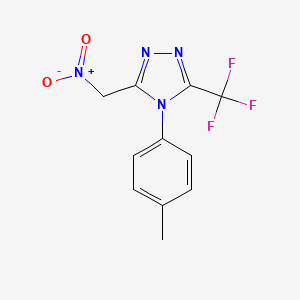
4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H9F3N4O2 and its molecular weight is 286.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring with unique substitutions that suggest potential biological activity. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and antiproliferative activities, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H9F3N4O2
- CAS Number : 3488617
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration.
- Nitromethyl Group : Participates in redox reactions, influencing interactions with enzymes and proteins .
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies on similar triazole derivatives have demonstrated effectiveness against various bacterial strains. The presence of the nitromethyl group is believed to enhance the antimicrobial action by disrupting bacterial cell membranes .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | Gram-positive and Gram-negative bacteria |
2. Anti-inflammatory Activity
In vitro studies have shown that triazole derivatives can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The compound's ability to modulate cytokine production suggests potential applications in treating inflammatory diseases .
| Cytokine | Control Level | Compound Level |
|---|---|---|
| TNF-α | High | Reduced by 44-60% |
| IL-6 | Moderate | Significant reduction observed |
3. Antiproliferative Activity
The antiproliferative effects of the compound were evaluated using PBMC cultures stimulated with mitogens. The results indicated that certain concentrations could inhibit cell proliferation effectively, suggesting potential use in cancer therapeutics .
Study 1: Evaluation of Biological Activity
A study focused on synthesizing new triazole derivatives found that compounds with similar structures exhibited low toxicity while significantly inhibiting TNF-α production. This study highlighted the potential for developing anti-inflammatory drugs based on triazole scaffolds .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazole derivatives revealed that specific substitutions could enhance biological activity. Compounds with additional functional groups showed improved efficacy against bacterial strains and reduced inflammatory responses compared to their simpler analogs .
Propriétés
IUPAC Name |
4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c1-7-2-4-8(5-3-7)18-9(6-17(19)20)15-16-10(18)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWNSKUNMDOWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














